Benzenamine, N-(2-ethylbutyl)-
Description
Benzenamine, N-(2-ethylbutyl)-, is an aromatic amine derivative where the nitrogen atom of the aniline moiety is substituted with a branched 2-ethylbutyl group. This compound belongs to the class of alkyl-substituted benzenamines, characterized by their electron-donating alkyl substituents, which influence their electronic, steric, and physicochemical properties.
Properties
CAS No. |
6668-36-6 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-(2-ethylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
InChI Key |
MNAIFPLCZNUSPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-ethylbutyl)- typically involves the alkylation of aniline with 2-ethylbutyl halides under basic conditions. One common method is the reaction of aniline with 2-ethylbutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-(2-ethylbutyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The lone pair on the nitrogen atom enables N-(2-ethylbutyl)-benzenamine to act as a nucleophile in substitution reactions.
a. Alkylation and Arylation
-
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Arylation with aryl halides may occur under Buchwald-Hartwig coupling conditions, forming diarylamines.
b. Sulfonamide Formation
-
Reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides.
-
With sulfonimidoyl fluorides, forms sulfonimidamides in the presence of Ca(NTf) as a Lewis acid .
| Reaction Type | Reagents/Conditions | Product | Yield (Analogue) | Source |
|---|---|---|---|---|
| Sulfonimidamide Synthesis | Sulfonimidoyl fluoride, Ca(NTf), t-amylOH, 80°C | Chiral sulfonimidamide | >80% (racemic) |
Acylation Reactions
The amine undergoes acylation with electrophilic carbonyl reagents:
-
Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acyl derivatives.
-
Carbamate Synthesis : Treatment with chloroformates (e.g., phenyl chloroformate) generates carbamate intermediates, which hydrolyze to secondary amines under acidic conditions .
Mechanism :
-
Nucleophilic attack by the amine on the carbonyl carbon.
-
Elimination of HCl (for acyl chlorides) or alcohol (for anhydrides).
Diazotization and Coupling
The primary amine can be diazotized under acidic conditions, forming a diazonium salt, which participates in coupling reactions:
-
Sandmeyer Reaction : Diazonium salts react with CuCN or KI to form aryl nitriles or iodides.
-
Azo Coupling : Electrophilic attack on activated aromatic rings (e.g., phenol) yields azo dyes.
Limitation : Steric hindrance from the 2-ethylbutyl group may reduce reaction efficiency.
Schiff Base Formation
Condensation with aldehydes or ketones produces Schiff bases:
-
Reaction :
-
Applications : Intermediate in synthesizing heterocycles (e.g., imidazoles).
N-Dealkylation Reactions
The 2-ethylbutyl group can be removed via N-dealkylation:
-
Method : Treatment with chloroformates (e.g., methyl chloroformate) forms a carbamate, followed by hydrazine-mediated cleavage .
-
Example :
| Step | Reagents | Conditions | Yield (Analogue) | Source |
|---|---|---|---|---|
| Carbamation | Methyl chloroformate | RT, 12 h | 70–90% | |
| Cleavage | Hydrazine hydrate | Reflux, 4 h | 60–75% |
Oxidation Reactions
-
Amine Oxidation : Reacts with peroxides or metal oxides (e.g., MnO) to form nitroso or nitro compounds.
-
Autoxidation : Atmospheric oxygen may slowly oxidize the amine to hydroxylamines in polar solvents.
Complexation with Lewis Acids
The amine nitrogen coordinates to Lewis acids (e.g., Ca(NTf)), enhancing electrophilicity in reactions with sulfonimidoyl fluorides .
Mechanistic Insight :
Scientific Research Applications
Benzenamine, N-(2-ethylbutyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-ethylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Key Comparisons :
- Substituent Size : The 2-ethylbutyl group in the target compound is less bulky than the tetramethylbutyl group in DUSANTOX ODPA but larger than ethyl/methyl groups in N-ethyl-2-methylbenzenamine. This impacts solubility and steric hindrance during reactions .
- Electronic Effects : Unlike Ethalfluralin’s electron-withdrawing nitro and trifluoromethyl groups, the 2-ethylbutyl group donates electrons via induction, increasing the amine’s basicity and altering its reactivity in electrophilic substitution reactions .
2.2 Physicochemical Properties
- Solubility : Branched alkyl groups (e.g., 2-ethylbutyl) enhance hydrophobicity compared to linear chains (e.g., ethyl). However, bulky substituents like tetramethylbutyl in DUSANTOX ODPA reduce solubility in polar solvents due to steric shielding .
- Thermal Stability : Bulky substituents (e.g., tetramethylbutyl) improve thermal stability by hindering oxidative degradation. The 2-ethylbutyl group likely offers moderate stability compared to smaller alkyl chains .
- Boiling/Melting Points : Larger molecular weights (e.g., DUSANTOX ODPA at 393.63 g/mol) correlate with higher boiling points. The target compound (~179.31 g/mol) is expected to have a lower boiling point than DUSANTOX ODPA but higher than N-ethyl-2-methylbenzenamine (135.21 g/mol) .
Data Tables
Table 1: Substituent Effects on Key Properties
| Property | N-(2-ethylbutyl)- | N-Ethyl-2-methyl | DUSANTOX ODPA | Ethalfluralin |
|---|---|---|---|---|
| Substituent Type | Branched alkyl | Linear alkyl | Bulky alkyl | Electron-withdrawing |
| log P (Predicted) | ~3.5 | ~2.1 | ~6.8 | ~3.9 |
| Basicity (pKa) | ~4.5–5.0 | ~4.8 | ~5.2 | ~1.2 (due to NO₂) |
| Thermal Stability | Moderate | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
